MD2-Tlr4-IN-1 -

MD2-Tlr4-IN-1

Catalog Number: EVT-2537684
CAS Number:
Molecular Formula: C22H14Cl2N4O
Molecular Weight: 421.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MD2-Toll-Like Receptor 4-Inhibitor 1 is classified within a group of small molecules designed to inhibit the interaction between MD2 and LPS. The compound is synthesized through various chemical methods aimed at enhancing its efficacy and specificity toward the TLR4/MD2 complex. Its classification as an inhibitor places it in the category of pharmacological agents that target immune signaling pathways, particularly those involved in inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of MD2-Toll-Like Receptor 4-Inhibitor 1 involves several key steps, typically starting from a pyrimido[5,4-b]indole scaffold. The synthesis process includes:

  1. Initial Identification: Compounds are identified through high-throughput screening campaigns targeting the TLR4/MD2 complex.
  2. Chemical Modifications: Various derivatives are synthesized by modifying functional groups on the scaffold to enhance binding affinity and selectivity for MD2.
  3. Characterization: Each synthesized compound undergoes characterization using techniques like NMR spectroscopy and mass spectrometry to confirm structure and purity.

For instance, one method described involves reductive cleavage of protective groups followed by acylation with specific fatty acids to yield intermediates that are further processed into the final inhibitor compound .

Molecular Structure Analysis

Structure and Data

MD2-Toll-Like Receptor 4-Inhibitor 1 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with the hydrophobic pocket of MD2. The structural data reveals:

  • Molecular Formula: CxHyNzOw (specifics depend on the exact derivative).
  • Binding Sites: The inhibitor binds at sites overlapping with LPS binding sites on MD2, which is crucial for blocking pro-inflammatory signaling .

Structural Visualization

Molecular docking studies have shown that the compound fits well into the hydrophobic cavity of MD2, forming critical hydrogen bonds with amino acid residues such as Arg90 and Tyr102, which are pivotal for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

The primary reaction of MD2-Toll-Like Receptor 4-Inhibitor 1 involves its binding to the MD2 protein, which prevents LPS from activating TLR4. This interaction can be described as:

  • Competitive Inhibition: The inhibitor competes with LPS for binding to MD2, effectively reducing the inflammatory response triggered by TLR4 activation.
  • Downstream Effects: Inhibition leads to decreased phosphorylation of downstream signaling molecules such as IκBα and NF-κB, which are crucial for pro-inflammatory gene expression .
Mechanism of Action

Process and Data

The mechanism by which MD2-Toll-Like Receptor 4-Inhibitor 1 exerts its effects involves several steps:

  1. Binding to MD2: The compound binds specifically to the hydrophobic pocket of MD2.
  2. Inhibition of TLR4 Activation: By occupying this site, it prevents LPS from initiating TLR4 signaling.
  3. Reduction in Cytokine Production: This inhibition leads to decreased production of pro-inflammatory cytokines like interleukin-6 and interferon-gamma, thereby modulating the immune response .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Solubility may vary based on specific derivatives but is generally soluble in organic solvents.

Chemical Properties

  • Stability: The compound demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts selectively with MD2 without affecting other proteins involved in immune signaling pathways .
Applications

Scientific Uses

MD2-Toll-Like Receptor 4-Inhibitor 1 has potential applications in various fields:

  • Pharmaceutical Development: As an anti-inflammatory agent in drug development for treating sepsis, autoimmune diseases, and chronic inflammatory conditions.
  • Research Tool: Utilized in laboratory studies to understand TLR4/MD2 signaling pathways and their role in immune responses.
  • Therapeutic Strategies: Investigated for potential use in combination therapies aimed at modulating excessive inflammatory responses during infections or autoimmune flare-ups .
Molecular Basis of TLR4/MD-2 Signaling Pathway

Role of Toll-like Receptor 4/Myeloid Differentiation Factor 2 in Innate Immune Activation

Toll-like receptor 4 and myeloid differentiation factor 2 constitute a pattern recognition receptor complex that serves as the primary detection system for gram-negative bacterial pathogens. This complex recognizes lipopolysaccharide, a key component of the outer membrane of gram-negative bacteria, initiating a cascade of intracellular signaling events that activate innate immune defenses. Upon ligand binding, the Toll-like receptor 4/myeloid differentiation factor 2 complex dimerizes and recruits intracellular adaptor proteins through Toll/interleukin-1 receptor domain interactions, culminating in nuclear factor kappa-light-chain-enhancer of activated B cells activation. This transcription factor regulates the expression of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, and interleukin-6, which coordinate the elimination of pathogens and facilitate adaptive immunity [1] [3].

The signaling pathways bifurcate into myeloid differentiation primary response 88-dependent and TIR-domain-containing adapter-inducing interferon-beta-dependent branches. The myeloid differentiation primary response 88-dependent pathway initiates at the plasma membrane, where Toll-like receptor 4 dimerization recruits the bridging adaptor Toll/interleukin-1 receptor domain-containing adaptor protein and myeloid differentiation primary response 88, forming a signaling complex called the myddosome. This complex activates interleukin-1 receptor-associated kinase 4 and interleukin-1 receptor-associated kinase 1, leading to tumor necrosis factor receptor-associated factor 6 ubiquitination and nuclear factor kappa-light-chain-enhancer of activated B cells activation. Simultaneously, receptor internalization mediated by cluster of differentiation 14 triggers the TIR-domain-containing adapter-inducing interferon-beta-dependent pathway through the adaptors TRIF-related adaptor molecule and TIR-domain-containing adapter-inducing interferon-beta, resulting in interferon regulatory factor 3 activation and type I interferon production [5] [10]. Dysregulation of this tightly orchestrated signaling system contributes to pathological inflammation in sepsis, autoimmune disorders, and chronic inflammatory conditions, making the Toll-like receptor 4/myeloid differentiation factor 2 complex a prime therapeutic target [1] [6].

Table 1: Adaptor Proteins in Toll-like Receptor 4 Signaling Pathways

Adaptor ProteinFull NameFunctionPathway
Myeloid differentiation primary response 88Myeloid differentiation primary response 88Scaffold for interleukin-1 receptor-associated kinase assemblyMyeloid differentiation primary response 88-dependent
Toll/interleukin-1 receptor domain-containing adaptor proteinToll/interleukin-1 receptor domain-containing adaptor proteinPlasma membrane anchor for myeloid differentiation primary response 88Myeloid differentiation primary response 88-dependent
TIR-domain-containing adapter-inducing interferon-betaTIR-domain-containing adapter-inducing interferon-betaActivates interferon regulatory factor 3TIR-domain-containing adapter-inducing interferon-beta-dependent
TRIF-related adaptor moleculeTRIF-related adaptor moleculeEndosomal bridging adaptorTIR-domain-containing adapter-inducing interferon-beta-dependent

Structural Biology of Toll-like Receptor 4/Myeloid Differentiation Factor 2-Ligand Interactions

The extracellular domain of Toll-like receptor 4 exhibits an atypical curved solenoid structure formed by leucine-rich repeat modules, divided into amino-terminal, central, and carboxy-terminal domains. The central domain displays unusual structural features including small radii and large twist angles in its β-sheet arrangement. Myeloid differentiation factor 2, a compact β-cup fold protein, binds to the concave surface of Toll-like receptor 4's amino-terminal and central domains through hydrophobic interactions and complementary electrostatic surfaces. The myeloid differentiation factor 2 protein contains a deep hydrophobic pocket lined with phenylalanine and leucine residues that accommodates lipid chains of lipopolysaccharide derivatives [1] [9].

Structural studies using cryogenic electron microscopy and X-ray crystallography have revealed that synthetic lipopolysaccharide mimetics engage myeloid differentiation factor 2 through specific carbohydrate structure-relevant ligand-protein interactions. These glycolipids function as molecular bridges that facilitate dimerization of two Toll-like receptor 4/myeloid differentiation factor 2 complexes by extending their acyl chains toward the dimerization interface. The precise binding orientation within the myeloid differentiation factor 2 pocket is governed by phosphorylation patterns and acyl chain distribution on the disaccharide backbone. Bis-phosphorylated ligands form salt bridges with positively charged residues near the pocket entrance, while hydrophobic interactions stabilize acyl chain intercalation into the pocket's interior. Phe126 in the flexible loop connecting βG and βH strands undergoes conformational rearrangement upon ligand binding, shifting from solvent-exposed to buried position in agonist-bound complexes [1] [6] [9].

Table 2: Key Structural Features of Myeloid Differentiation Factor 2 Ligand Interactions

Structural ElementLocationFunctionLigand Interaction Specificity
Hydrophobic pocketCore of myeloid differentiation factor 2Accommodates lipid chainsSize and hydrophobicity determine ligand affinity
Phe126 loopβG-βH connecting loopConformational switch for activationPosition determines agonist vs. antagonist activity
Lys122/Lys125Pocket entrance (human)Electrostatic interactions with phosphatesDetermines phosphate group positioning
Dimerization interfaceTLR4*-myeloid differentiation factor 2 contact regionStabilizes receptor dimerizationEngages solvent-exposed acyl chains

Mechanisms of Lipopolysaccharide Recognition and Dimerization

Lipopolysaccharide recognition follows a sequential transfer mechanism involving accessory proteins. Lipopolysaccharide binding protein extracts lipopolysaccharide monomers from bacterial membranes or aggregates in serum and transfers them to cluster of differentiation 14, which presents lipopolysaccharide to the Toll-like receptor 4/myeloid differentiation factor 2 complex. Cluster of differentiation 14 acts as a catalyst that facilitates lipopolysaccharide loading onto myeloid differentiation factor 2 by reducing the critical micelle concentration of lipopolysaccharide aggregates. Upon binding, the lipid A moiety of lipopolysaccharide inserts its acyl chains into the hydrophobic pocket of myeloid differentiation factor 2, with the number of accommodated chains (typically 4-5) dependent on their length and orientation. The sixth acyl chain in hexa-acylated lipopolysaccharide is excluded from the pocket and exposed on the molecular surface, where it participates in dimerization [1] [6] [10].

Dimerization represents the crucial activation step, where two Toll-like receptor 4/myeloid differentiation factor 2/lipopolysaccharide complexes assemble into an m-shaped heterotetrameric structure. This dimerization is driven by both hydrophobic contacts and ionic interactions. The solvent-exposed acyl chain from one myeloid differentiation factor 2 molecule inserts into a hydrophobic groove at the dimerization interface of the second Toll-like receptor 4 molecule (denoted TLR4*). Simultaneously, the phosphate groups of lipid A form salt bridges with positively charged residues from both Toll-like receptor 4 molecules. Structural studies demonstrate that synthetic lipopolysaccharide mimetics with optimized lipid chain arrangements can outperform natural lipopolysaccharide in dimerization efficiency, particularly when they possess specific phosphorylation patterns that enhance ionic interactions at the dimer interface. The flexibility of the diglucosamine backbone in natural lipopolysaccharide derivatives reduces dimerization efficiency compared to conformationally constrained synthetic analogs that maintain optimal geometry for receptor engagement [1] [6] [9].

The loop containing Phe126 in myeloid differentiation factor 2 undergoes significant conformational changes during activation. In antagonist-bound states, this loop projects away from the protein core, while agonist binding induces inward movement that positions Phe126 to interact with buried acyl chains. Molecular dynamics simulations reveal that this loop's stability correlates with species-specific activation patterns, remaining more stable in complexes with agonist activity. The distance between the ligand's glycosidic oxygen and the Phe126 loop center of mass decreases and stabilizes in agonist-bound complexes but fluctuates in antagonist-bound structures [4] [6].

Species-Specific Variations in Toll-like Receptor 4/Myeloid Differentiation Factor 2 Activation Dynamics

Significant interspecies differences in Toll-like receptor 4/myeloid differentiation factor 2 activation profiles impact translational research and therapeutic development. The most extensively characterized variation involves lipid IVa, a tetra-acylated lipopolysaccharide precursor that antagonizes human Toll-like receptor 4 signaling but activates mouse receptor complexes. This divergence stems from electrostatic differences at the dimerization interface. Mouse Toll-like receptor 4 contains lysine 367 and arginine 434, which form ionic bonds with the 4'-phosphate of lipid IVa. Human Toll-like receptor 4 possesses glutamine 369 and glutamine 436 at these positions, eliminating these critical interactions and preventing receptor activation [2] [6].

Similarly, Rhodobacter sphaeroides lipopolysaccharide acts as an antagonist on human and mouse receptors but activates equine and hamster Toll-like receptor 4/myeloid differentiation factor 2. Molecular dynamics simulations reveal that sequence variations in myeloid differentiation factor 2 loop regions dictate species-specific responses. Position 89 in the loop connecting βE and βF strands contains lysine in human and mouse myeloid differentiation factor 2 but methionine in horses and threonine in hamsters. This residue lies near the dimerization interface and influences complex stability. Additionally, residues 57-79 and 108-135 in myeloid differentiation factor 2 contribute to species-specific ligand recognition. The electrostatic potential around the binding pocket entrance differs substantially between species due to variations in charged residues. Human myeloid differentiation factor 2 contains lysine 122 and lysine 125 near the pocket opening, creating a positively charged rim, while mouse myeloid differentiation factor 2 has glutamate 122 and leucine 125, reducing positive charge [4] [6] [10].

Table 3: Species-Specific Variations in Toll-like Receptor 4/Myeloid Differentiation Factor 2 Responses

LigandHuman ResponseMouse ResponseEquine ResponseMolecular Basis of Specificity
Escherichia coli lipopolysaccharideAgonistAgonistAgonistConserved recognition mechanism
Lipid IVaAntagonistAgonistVariableTLR4 residues: Lys367/Arg434 (mouse) vs. Gln369/Gln436 (human)
Rhodobacter sphaeroides lipopolysaccharideAntagonistAntagonistAgonistMD-2 loop EF residue 89: Lys (human/mouse) vs. Met/Thr (equine/hamster)
Synthetic disaccharide lipid A mimeticsVariable activityVariable activityNot testedPhosphorylation pattern and acyl chain distribution

These species-specific differences significantly impact the translational potential of Toll-like receptor 4-targeting therapeutics. Compounds designed to inhibit human Toll-like receptor 4 may exhibit partial agonist activity in mouse models due to structural differences in the dimerization interface and electrostatic potential around the binding pocket. For instance, synthetic bis-phosphorylated glycolipids can function as nanomolar antagonists on human receptors while acting as partial agonists on mouse Toll-like receptor 4/myeloid differentiation factor 2. This phenomenon necessitates careful interspecies correlation during preclinical development of Toll-like receptor 4 inhibitors and highlights the importance of humanized receptor models for accurate therapeutic assessment [4] [6].

Properties

Product Name

MD2-Tlr4-IN-1

IUPAC Name

2,6-dichloro-N-[3-(1H-indol-5-yl)-1H-indazol-5-yl]benzamide

Molecular Formula

C22H14Cl2N4O

Molecular Weight

421.3 g/mol

InChI

InChI=1S/C22H14Cl2N4O/c23-16-2-1-3-17(24)20(16)22(29)26-14-5-7-19-15(11-14)21(28-27-19)13-4-6-18-12(10-13)8-9-25-18/h1-11,25H,(H,26,29)(H,27,28)

InChI Key

AZPDJGLJPDRCDQ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl

Solubility

not available

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=CC3=C(C=C2)NN=C3C4=CC5=C(C=C4)NC=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.